
Pentachlorophenyl dichloroacetate
Overview
Description
Pentachlorophenyl dichloroacetate is an organic compound with the chemical formula C8HCl7O2. It is a colorless or yellowish solid with a pungent odor . This compound is primarily used as a solvent and an intermediate in various chemical reactions .
Preparation Methods
Pentachlorophenyl dichloroacetate is typically synthesized through the reaction of dichloroacetic acid with pentachlorophenol . The reaction conditions often involve the use of a suitable solvent and a catalyst to facilitate the esterification process. The industrial production methods for this compound are similar, involving large-scale esterification reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Pentachlorophenyl dichloroacetate undergoes various chemical reactions, including:
Esterification: It can form esters with other acids.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
- PCDCA serves as a reagent in organic synthesis, particularly in the preparation of chlorinated alkanes and esterification reactions. Its reactivity allows for the formation of complex organic molecules.
2. Biological Research:
- Antimicrobial Properties: Research indicates that PCDCA exhibits antimicrobial and fungicidal properties, making it a candidate for developing new antimicrobial agents.
- Metabolic Modulation: Similar to dichloroacetate (DCA), PCDCA inhibits pyruvate dehydrogenase kinase (PDK), thereby maintaining pyruvate dehydrogenase (PDH) in its active form. This action shifts cellular metabolism from glycolysis to oxidative phosphorylation, potentially altering energy balance within cells .
3. Industrial Applications:
- PCDCA is utilized as a raw material in the production of rubber processing aids, plasticizers, and flame retardants, highlighting its importance in various industrial processes.
Cancer Treatment
Recent studies have explored the potential of PCDCA and its analogs in cancer therapy:
- Melanoma: PCDCA has shown promise in reducing glycolytic activity and intracellular ATP levels in melanoma cells. Co-treatment with BRAF inhibitors has indicated enhanced antitumor effects .
- Pulmonary Hypertension: In rodent models, PCDCA reversed aerobic glycolysis and induced apoptosis in pulmonary artery cells, suggesting potential therapeutic benefits for pulmonary hypertension .
Toxicological Studies
Toxicokinetic studies have established that high doses of related compounds can lead to adverse effects such as liver cancer in rodents; however, there is no conclusive evidence linking PCDCA to carcinogenicity in humans . Understanding these toxicological profiles is crucial for assessing safety in therapeutic applications.
Comparative Analysis with Related Compounds
Compound | Applications | Mechanism of Action |
---|---|---|
Pentachlorophenol | Pesticide, disinfectant | Antimicrobial activity |
Dichloroacetate (DCA) | Cancer treatment, metabolic disorders | Inhibition of pyruvate dehydrogenase kinase |
Pentachlorophenyl dichloroacetate | Organic synthesis, antimicrobial research | Inhibition of pyruvate dehydrogenase kinase |
Mechanism of Action
The mechanism by which pentachlorophenyl dichloroacetate exerts its effects involves the inhibition of specific enzymes and pathways. For instance, dichloroacetic acid, a related compound, is known to inhibit the enzyme pyruvate dehydrogenase kinase, affecting cellular metabolism . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to interact with similar metabolic pathways .
Comparison with Similar Compounds
Pentachlorophenyl dichloroacetate is similar to other chlorinated phenols and esters, such as:
Pentachlorophenol: Used as a pesticide and disinfectant.
Trichlorophenol: Another chlorinated phenol with similar properties.
What sets this compound apart is its specific structure, which allows it to be used in unique applications, particularly in organic synthesis and industrial processes .
Biological Activity
Pentachlorophenyl dichloroacetate (PCP-DCA) is a compound of increasing interest in the fields of environmental toxicology and pharmacology due to its unique biological activity. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C₈H₅Cl₅O₂
- Molecular Weight : 307.4 g/mol
- CAS Number : 660-27-5
PCP-DCA is a derivative of dichloroacetate (DCA), which has been extensively studied for its effects on cellular metabolism, particularly in cancer cells. The primary mechanism involves the inhibition of pyruvate dehydrogenase kinase (PDK), leading to the activation of pyruvate dehydrogenase (PDH). This shift promotes oxidative phosphorylation over glycolysis, thereby reducing lactate production and altering the metabolic landscape in favor of normal cellular function.
Key Biological Activities:
- Inhibition of Glycolysis : By inhibiting PDK, PCP-DCA reduces the reliance of cancer cells on glycolysis, a hallmark of many tumors.
- Induction of Apoptosis : Increased mitochondrial activity leads to enhanced apoptosis in cancer cells, as evidenced by elevated levels of reactive oxygen species (ROS) and cytochrome c release from mitochondria.
- Reduction of Tumor Growth : Studies have shown that PCP-DCA can slow down tumor growth rates in various cancer models without adversely affecting normal tissues.
1. Cancer Treatment
PCP-DCA has been explored as an adjunctive therapy in various cancers, including:
- Breast Cancer : Studies indicate that PCP-DCA can enhance the efficacy of conventional chemotherapies by targeting metabolic pathways specific to cancer cells.
- Melanoma : In vitro studies have shown that PCP-DCA can reduce ATP levels and inhibit growth in melanoma cells, especially those resistant to standard treatments.
2. Metabolic Disorders
Given its ability to modulate glucose metabolism, PCP-DCA is also being investigated for potential applications in treating metabolic disorders such as diabetes. It has demonstrated capacity to lower blood glucose levels by enhancing glucose oxidation and reducing hepatic glucose output.
Study 1: Cancer-Related Fatigue
A recent study conducted by researchers at Yale University found that DCA significantly alleviated cancer-related fatigue in murine models without interfering with tumor growth or chemotherapy efficacy. The treatment preserved physical function and reduced oxidative stress in muscle tissues, suggesting a promising avenue for managing fatigue associated with cancer therapies .
Study 2: Combination Therapy with Chemotherapeutics
In experimental settings, co-administration of PCP-DCA with chemotherapeutic agents like doxorubicin has shown enhanced anti-tumor effects. The combination disrupts antioxidant defenses within cancer cells, leading to increased oxidative damage and cell death .
Research Findings
Study | Findings | Implications |
---|---|---|
Yale University Study | DCA reduces cancer-related fatigue and preserves muscle function | Potential for DCA as an adjuvant therapy in cancer treatment |
Combination with Doxorubicin | Enhanced apoptosis in resistant cancer cell lines | Suggests DCA may help overcome chemoresistance |
In Vitro Melanoma Study | Reduced glycolytic activity and ATP levels | Indicates potential for use in aggressive melanoma treatments |
Toxicological Considerations
While PCP-DCA shows promise, it is essential to consider its toxicological profile. Chronic exposure to high doses has been linked to hepatotoxicity and peripheral neuropathy in animal models . However, clinical doses are typically much lower, and ongoing research aims to establish a safe therapeutic window for human applications.
Q & A
Basic Research Questions
Q. What are the primary methodologies for synthesizing and characterizing Pentachlorophenyl dichloroacetate (PCP-DCA) in laboratory settings?
- Answer: Synthesis typically involves esterification reactions between dichloroacetic acid and pentachlorophenol under anhydrous conditions. Characterization employs techniques like nuclear magnetic resonance (NMR) for structural confirmation, gas chromatography-mass spectrometry (GC/MS) for purity analysis, and high-performance liquid chromatography (HPLC) with UV detection for quantifying residues. Analytical protocols should account for its chlorinated structure, which may require derivatization for enhanced detection sensitivity .
Q. How can researchers design experiments to evaluate the acute toxicity of PCP-DCA in mammalian models?
- Answer: Acute toxicity studies should follow OECD or EPA guidelines, using standardized routes (oral, dermal, inhalation) and dose ranges. Key endpoints include mortality, systemic effects (e.g., respiratory distress, neurological symptoms), and histopathological changes. Experimental controls must address potential confounding factors, such as solvent carriers (e.g., dimethyl sulfoxide). Data from analogous compounds like pentachlorophenol suggest prioritizing respiratory and dermal exposure routes due to rapid absorption .
Q. What analytical methods are recommended for detecting PCP-DCA in environmental matrices (e.g., water, soil)?
- Answer: Solid-phase extraction (SPE) coupled with GC/ECD or GC/MS is effective for water samples, with detection limits as low as 3.6 µg/L. For soil, Soxhlet extraction followed by cleanup via alumina columns minimizes matrix interference. Acidic pH adjustments during extraction optimize recovery of chlorinated aromatic esters. Method validation should include spike-recovery tests and cross-reactivity checks against co-occurring pollutants (e.g., polychlorinated biphenyls) .
Advanced Research Questions
Q. How can conflicting data on PCP-DCA’s metabolic pathways be resolved in toxicokinetic studies?
- Answer: Utilize isotopic labeling (e.g., ¹⁴C-tracers) to track metabolite formation in vivo. Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with in vitro hepatic microsome assays to identify phase I/II metabolites. Contradictions in existing data (e.g., discrepancies in half-life estimates) may arise from interspecies differences in cytochrome P450 activity, necessitating cross-species comparisons and human-relevant in vitro models (e.g., 3D hepatocyte spheroids) .
Q. What experimental designs are suitable for assessing PCP-DCA’s long-term stability under environmental conditions?
- Answer: Conduct accelerated degradation studies using factorial designs (e.g., varying pH, UV exposure, microbial activity). Monitor degradation products via time-series GC/MS and evaluate hydrolytic stability using OECD 111 guidelines. Advanced statistical models (e.g., Cox proportional hazards regression) can predict half-lives under field conditions. Note that chlorinated esters often exhibit persistence in anaerobic environments, requiring tailored remediation strategies .
Q. How can researchers integrate PCP-DCA’s toxicodynamics into broader ecological risk assessment frameworks?
- Answer: Develop species sensitivity distributions (SSDs) using acute/chronic toxicity data from aquatic and terrestrial organisms. Incorporate probabilistic modeling (e.g., Monte Carlo simulations) to account for uncertainty in exposure scenarios. Mechanistic studies should link molecular targets (e.g., mitochondrial uncoupling) to population-level effects, leveraging omics tools (transcriptomics, metabolomics) to identify biomarkers of sublethal stress .
Q. Methodological Considerations
- Data Contradiction Analysis: When reconciling divergent results (e.g., variable NOAELs across studies), apply weight-of-evidence approaches by evaluating study quality (e.g., sample size, blinding), exposure protocols, and endpoint relevance. Meta-analyses should adjust for publication bias using funnel plots or Egger’s regression .
- Theoretical Frameworks: Link PCP-DCA research to conceptual models like the Adverse Outcome Pathway (AOP) framework to connect molecular initiating events (e.g., oxidative stress) to apical outcomes (e.g., organ failure). This bridges mechanistic toxicology and regulatory risk assessment .
Properties
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl) 2,2-dichloroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HCl7O2/c9-1-2(10)4(12)6(5(13)3(1)11)17-8(16)7(14)15/h7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDDLTRKFSGKHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HCl7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339729 | |
Record name | Pentachlorophenyl dichloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19745-69-8 | |
Record name | Pentachlorophenyl dichloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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